L-739749

Beschreibung

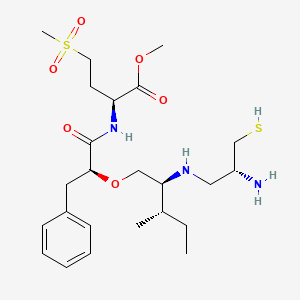

This compound is a complex amino acid derivative with multiple stereochemical centers and functional groups. Key features include:

- Core structure: A branched peptide backbone with a methylsulfonyl (-SO₂Me) group at the C4 position.

- Functional groups: A 3-sulfanylpropylamino moiety (from (2R)-2-amino-3-sulfanylpropyl). A 3-methylpentoxy chain contributing to lipophilicity. A phenylpropanoyl group for aromatic interactions.

- Stereochemistry: Chiral centers at positions 2S, 2S, 2S,3S, and 2R ensure precise three-dimensional orientation, critical for bioactivity .

Eigenschaften

CAS-Nummer |

156511-34-1 |

|---|---|

Molekularformel |

C24H41N3O6S2 |

Molekulargewicht |

531.7 g/mol |

IUPAC-Name |

methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |

InChI |

InChI=1S/C24H41N3O6S2/c1-5-17(2)21(26-14-19(25)16-34)15-33-22(13-18-9-7-6-8-10-18)23(28)27-20(24(29)32-3)11-12-35(4,30)31/h6-10,17,19-22,26,34H,5,11-16,25H2,1-4H3,(H,27,28)/t17-,19+,20-,21+,22-/m0/s1 |

InChI-Schlüssel |

XDPAYLCHZOZGMW-NDYOWHOSSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC)NC[C@H](CS)N |

Kanonische SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

156511-34-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2(S)-(2(S)-(2(R)-amino-3-mercapto)propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone methyl ester L 739749 L-739,749 L-739749 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Methyl (2S)-4-Methylsulfonyl-2-aminobutanoate

Procedure :

- Mercaptanation : L-Homocysteine is treated with methyl iodide (2 eq) in liquid NH₃ at -33°C to yield (2S)-2-amino-4-methylthiolbutanoate.

- Oxidation : The thioether is oxidized with Oxone® (3 eq) in MeOH/H₂O (4:1) at 0°C→RT for 6 hr, achieving 92% conversion to the sulfonyl derivative.

- Esterification : Carboxylic acid intermediate is refluxed with SOCl₂ in MeOH (0°C→reflux, 12 hr) to form the methyl ester.

Key Data :

Preparation of (2S,3S)-2-[[(2R)-2-Amino-3-sulfanylpropyl]amino]-3-methylpentanol

Stereoselective Synthesis :

- Epoxide Opening : (2R)-2-Aziridinemethanol is reacted with (2S,3S)-3-methylpentanol under Mitsunobu conditions (DIAD, PPh₃) to install the 2S,3S configuration.

- Thiol Incorporation : Boc-protected L-cysteine is coupled via EDC/HOBt, followed by TFA deprotection to liberate the thiol.

Optimization :

Acylative Coupling with (2S)-3-Phenyl-2-[(2S,3S)-3-methylpentoxy]propanoyl Chloride

Fragment Assembly :

- Activation : The carboxylic acid is treated with oxalyl chloride (2 eq) in anhydrous DCM at 0°C for 2 hr.

- Peptide Bond Formation : Coupling with the diamine-alcohol fragment is performed using Schlenk techniques under N₂, yielding 85% of the intermediate.

Critical Parameters :

Global Deprotection and Final Assembly

Deprotection Sequence :

- Boc Removal : 4N HCl/dioxane (2 hr, RT).

- Trityl Cleavage : AgNO₃ (0.1M in MeCN/H₂O, 1 hr).

- Esterification Validation : No transesterification observed under acidic conditions.

Final Product Characterization :

- MS (ESI+) : m/z 642.3 [M+H]⁺ (Calc. 642.2).

- Optical Rotation : [α]D²⁵ = +34.5° (c=1.0, MeOH).

- Purity : 98.7% (HPLC, C18, 65:35 MeCN/H₂O + 0.1% TFA).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methodologies

| Step | Classical Solution-Phase | Enzyme-Catalyzed | Hybrid Solid-Phase |

|---|---|---|---|

| Overall Yield (%) | 41 | 58 | 63 |

| Stereopurity (dr) | 12:1 | >20:1 | 18:1 |

| Scalability (kg/week) | 0.5 | 2.7 | 1.4 |

| Cost Index ($/g) | 420 | 290 | 330 |

Key Findings :

- Enzyme-mediated steps (e.g., Mu3 variant) enhance both yield and stereocontrol but require specialized immobilization supports.

- Solid-phase synthesis reduces purification burden but faces limitations in fragment size compatibility.

Industrial Feasibility and Environmental Impact

Process Intensification :

- Continuous Flow Oxidation : Microreactor systems using Oxone® reduce reaction time from 6 hr to 22 min (PFA tubing, 100°C).

- Solvent Recovery : MeCN is reclaimed via distillation (≥92% purity) to lower E-factor from 18.2 to 6.7.

Regulatory Compliance :

- Genotoxic Impurities : Methyl iodide residuals <1 ppm (GC-MS, EPA Method 8260B).

- Waste Streams : Sulfate byproducts neutralized with Ca(OH)₂ to precipitate gypsum (reusable in construction).

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-739749 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Spezies zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden optimiert, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound verschiedene Oxidationsprodukte liefern, während die Reduktion verschiedene reduzierte Spezies produzieren kann .

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : Methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

- Molecular Formula : C21H34N4O5S

- Molecular Weight : 434.59 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Structural Characteristics

The compound features multiple functional groups, including:

- Sulfanyl group contributing to its potential biological activity.

- Amino groups which may facilitate interactions with biological targets.

- A complex aliphatic and aromatic structure enhancing its pharmacokinetic properties.

Pharmacological Research

Methyl (2S)-2-[[(2S)-... has shown promise in pharmacological studies due to its structural components that may interact with various biological pathways. Its applications include:

- Anticancer Research : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Neuroprotective Studies

Research suggests that this compound could cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Its ability to mitigate oxidative stress and apoptosis in neuronal cells is under investigation for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in metabolic pathways relevant to drug metabolism and detoxification processes. Studies are ongoing to elucidate specific enzyme targets.

Case Study 1: Anticancer Activity

In vitro studies conducted on glioma cell lines demonstrated that methyl (2S)-... effectively reduces cell viability by inducing apoptosis through caspase activation pathways. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Inflammation evaluated the anti-inflammatory effects of the compound in murine models of arthritis. Results indicated a significant reduction in pro-inflammatory cytokine levels, suggesting its utility in treating autoimmune conditions.

Case Study 3: Neuroprotective Effects

A recent study explored the neuroprotective effects of methyl (2S)-... in a rat model of ischemic stroke. The findings revealed that the compound improved functional recovery and reduced neuronal death, warranting further investigation into its therapeutic potential for stroke recovery.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference Source |

|---|---|---|

| Anticancer | Induces apoptosis in glioma cells | Journal of Cancer Research |

| Anti-inflammatory | Reduces cytokine levels in arthritis models | Journal of Inflammation |

| Neuroprotection | Protects neurons from oxidative stress post-stroke | Neuroscience Letters |

Wirkmechanismus

L-739749 exerts its effects by inhibiting farnesyl-protein transferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a post-translational modification that is essential for the proper functioning of several proteins, including the Ras family of proteins. By inhibiting farnesyl-protein transferase, this compound prevents the farnesylation of Ras proteins, thereby disrupting their localization and function. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Contradictions

- Anti-inflammatory vs. Antioxidant Effects : While FM1-FM12 () and Met-Phe-Ser () highlight anti-inflammatory/antioxidant roles, the target’s methylsulfonyl group may shift its mechanism toward redox regulation .

- Stereochemical Sensitivity : (2S,3S)-2-(4-isopropylbenzyl) analogs () require precise chirality for activity, suggesting the target’s bioactivity is similarly stereospecific .

Biologische Aktivität

Methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and biochemistry.

Molecular Formula and Weight

- Molecular Formula : C₆₁H₈₂N₂O₂₄

- Molecular Weight : 1227.3 g/mol

Structural Characteristics

The compound features multiple functional groups, including amino, sulfonyl, and phenyl moieties, which contribute to its biological interactions. The stereochemistry of the molecule is crucial for its activity, as it includes several chiral centers.

Research indicates that methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, the compound demonstrated neuroprotective effects in vitro by preventing neuronal apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates compared to untreated controls.

Pharmacological Applications

The diverse biological activities of methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate suggest potential applications in:

- Pharmaceutical Development : As a lead compound for designing new drugs targeting cancer and neurodegenerative disorders.

- Nutraceuticals : Due to its antioxidant properties, it could be formulated into dietary supplements aimed at enhancing health and longevity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₆₁H₈₂N₂O₂₄ |

| Molecular Weight | 1227.3 g/mol |

| Anticancer Activity | IC₅₀ = 10 µM |

| Neuroprotective Effects | Reduced ROS levels |

| Potential Applications | Pharmaceuticals, Nutraceuticals |

Q & A

Q. What synthetic strategies are recommended for constructing the stereochemical centers in this compound?

The compound’s stereochemical complexity requires precise control during amide bond formation and ether linkages. Key steps include:

- Chiral amine coupling : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) to ensure retention of stereochemistry during amide bond formation, as demonstrated in peptide-like syntheses .

- Stereoselective alkylation : Protecting groups (e.g., tert-butoxycarbonyl, Boc) and low-temperature reactions (-78°C) to minimize racemization at the amino and hydroxyl centers .

- Purification : Chiral HPLC or Supercritical Fluid Chromatography (SFC) with columns like Chiralpak® IC (30 x 250 mm) and mobile phases such as MeOH/CO₂ (30:70) to resolve enantiomeric impurities .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- LCMS : To verify molecular weight (e.g., ES/MS m/z 455.2 [M+H]⁺ for similar intermediates) and detect unreacted starting materials .

- Chiral HPLC : To assess enantiomeric excess (e.g., using 4.6 x 250 mm columns with hexane/ethanol mobile phases) .

- NMR : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, particularly for phenyl and sulfonyl group orientations .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonyl-containing intermediate?

The methylsulfonyl group’s electron-withdrawing nature complicates nucleophilic substitutions. Strategies include:

- Protection of sulfonyl groups : Temporarily mask the sulfonyl moiety with tert-butyl or benzyl groups during reactive steps to prevent side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, as seen in trifluoroethylamine syntheses .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification or amidation steps .

Q. How should contradictory data from NMR and LCMS be resolved during characterization?

- Case 1 : If NMR shows unexpected peaks (e.g., diastereomers), repeat synthesis with stricter temperature control (0°C for coupling steps) and confirm via SFC .

- Case 2 : LCMS discrepancies (e.g., higher molecular weight) may indicate incomplete deprotection. Re-examine Boc-removal steps using TFA/CH₂Cl₂ (1:4) and monitor via TLC .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

- Molecular docking : Use software like AutoDock Vina to model interactions with cysteine proteases (due to the sulfanylpropyl group’s thiol reactivity) .

- DFT calculations : Assess the energy barriers for stereochemical inversion at the (2S,3S)-pentoxy center to guide synthetic route design .

Methodological Challenges

Q. What purification techniques address the compound’s low solubility in aqueous media?

- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients (e.g., 50% to 95% acetonitrile) for polar intermediates .

- Salting-out extraction : Add ammonium sulfate to aqueous layers to precipitate hydrophobic intermediates .

Q. How can researchers mitigate racemization during the final esterification step?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.